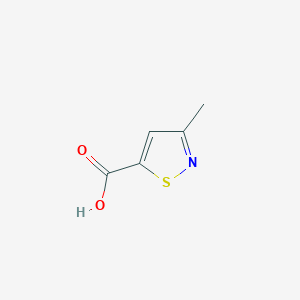

3-Methyl-1,2-thiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANZAAFELHVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297972 | |

| Record name | 3-Methyl-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66975-83-5 | |

| Record name | 66975-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1,2-thiazole-5-carboxylic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth analysis of 3-Methyl-1,2-thiazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental properties, validated synthesis and characterization protocols, and its strategic application in the design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Emerging Role of the Thiazole Moiety

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 60% of FDA-approved small-molecule drugs containing at least one heterocyclic ring. Among these, the thiazole nucleus is a privileged scaffold due to its ability to engage in a wide range of non-covalent interactions and its metabolic stability. This compound (PubChem CID: 10444391) has emerged as a particularly valuable building block. Its unique arrangement of a carboxylic acid group, a methyl group, and the thiazole core provides a versatile platform for creating complex molecules with tailored pharmacological profiles. This guide will provide the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is a prerequisite for its application in drug discovery, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 90959-96-9 | PubChem |

| Molecular Formula | C₅H₅NO₂S | PubChem |

| Molecular Weight | 143.16 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 198-202 °C | Commercial Suppliers |

| LogP (Predicted) | 0.9 to 1.2 | Various prediction models |

| pKa (Predicted) | ~3.5 (for the carboxylic acid) | Chemicalize |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available materials. The following protocol describes a common and reliable method involving the Hantzsch thiazole synthesis principle, adapted from established procedures.

Synthetic Workflow Overview

The overall synthetic strategy involves the condensation of a thioamide with an α-haloketone or equivalent, followed by oxidation and hydrolysis steps to yield the final carboxylic acid. This approach is robust and scalable for laboratory settings.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 3-methyl-1,2-thiazole-5-carboxylate

-

Rationale: This step builds the core thiazole ring through a classic Hantzsch-type condensation. Thiopropionamide serves as the source of the N-C-S fragment, while ethyl 2-chloroacetoacetate provides the C-C-C backbone and the eventual ester functionality.

-

To a stirred solution of thiopropionamide (1.0 eq) in absolute ethanol (5 mL/mmol), add ethyl 2-chloroacetoacetate (1.05 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor by Thin Layer Chromatography (TLC) until consumption of the starting materials is complete (typically 4-6 hours).

-

Cool the mixture to room temperature and reduce the solvent volume in vacuo.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Saponification to this compound

-

Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard and high-yielding method to generate the target carboxylic acid. The subsequent acidic workup protonates the carboxylate salt to precipitate the final product.

-

Dissolve the purified ethyl ester (1.0 eq) from the previous step in a mixture of ethanol and water (3:1 v/v).

-

Add sodium hydroxide (2.5 eq) and heat the mixture to 60 °C for 2-3 hours, monitoring the hydrolysis by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to afford this compound as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data are representative for the title compound.

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, COOH), 8.3 (s, 1H, thiazole-H4), 2.5 (s, 3H, CH₃).

-

Expert Interpretation: The broad singlet at ~13.5 ppm is characteristic of a carboxylic acid proton. The singlet at 8.3 ppm corresponds to the lone proton on the thiazole ring, and the singlet at 2.5 ppm confirms the presence of the methyl group.

-

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~162 (C=O), 158 (C3-thiazole), 145 (C5-thiazole), 125 (C4-thiazole), 15 (CH₃).

-

Mass Spectrometry (ESI-): m/z 142.0 [M-H]⁻.

Applications in Drug Discovery: A Scaffold for BACE1 Inhibitors

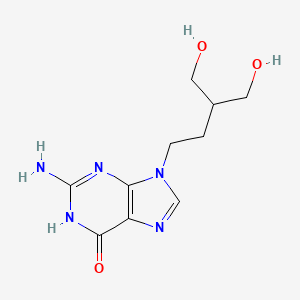

This compound and its derivatives have gained significant attention as key structural motifs in the development of inhibitors for Beta-secretase 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease, as it is one of the enzymes responsible for generating the amyloid-β (Aβ) peptides that form plaques in the brains of patients.

The thiazole moiety in this context often serves as a bioisostere for other functional groups and acts as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding within the BACE1 active site. The carboxylic acid provides a crucial interaction point, often forming a salt bridge or hydrogen bonds with key basic residues (e.g., Arginine) in the enzyme's catalytic domain.

A notable example involves the use of this scaffold in the design of non-peptidic BACE1 inhibitors. In these designs, the 3-methyl-1,2-thiazole-5-carboxamide core is used to position substituents that occupy the S1 and S3 pockets of the BACE1 active site, demonstrating its utility in creating potent and selective drug candidates.

Conceptual Signaling Pathway and Inhibitor Interaction

The diagram below illustrates the role of BACE1 in the amyloidogenic pathway and the conceptual mechanism of inhibition by a drug candidate derived from our title compound.

Caption: Role of BACE1 in Aβ production and its inhibition.

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautions: Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its robust synthesis, well-defined properties, and proven utility as a scaffold for high-value targets like BACE1 underscore its importance. Future research will likely expand its application to other target classes, leveraging the thiazole core's unique electronic and steric properties. As our understanding of structure-activity relationships deepens, this versatile building block is poised to play a continuing role in the development of next-generation therapeutics.

Foreword: The Imperative of Unambiguous Structural Verification

An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-1,2-thiazole-5-carboxylic acid

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We will move beyond a simple recitation of methods to explain the underlying logic, demonstrating how a confluence of spectroscopic data creates a self-validating system for absolute structural confirmation.

Initial Hypothesis: The Proposed Molecular Structure

Before any analysis, we begin with the hypothesized structure. This informs our experimental design and allows us to predict the expected spectroscopic outcomes.

Structure: this compound Molecular Formula: C₅H₅NO₂S Key Features:

-

A five-membered 1,2-thiazole aromatic ring.

-

A methyl group (-CH₃) substituent.

-

A carboxylic acid (-COOH) substituent.

-

A single aromatic proton on the thiazole ring.

Our task is to prove, unequivocally, that the substituents are located at the C3 and C5 positions, respectively, and to confirm the overall connectivity.

References

Physicochemical properties of 3-Methyl-1,2-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,2-thiazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No: 66975-83-5). As a heterocyclic compound incorporating the biologically significant thiazole scaffold, this molecule serves as a versatile intermediate and building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural, physical, and spectral characteristics. We delve into its molecular properties, solubility, and acidity, and provide standardized protocols for their experimental determination. The guide aims to bridge theoretical knowledge with practical application, explaining the causality behind analytical choices to empower researchers in their work with this and similar chemical entities.

Introduction and Compound Identification

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, famously appearing in molecules like Vitamin B1 (Thiamine) and penicillin.[3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the synthesis of agents with antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] this compound is an organic compound featuring this five-membered ring containing both sulfur and nitrogen atoms, further functionalized with a methyl group and a carboxylic acid.[1] This combination of a reactive carboxylic acid handle and a biologically relevant core makes it a valuable starting material for chemical synthesis.[1]

The presence of the carboxylic acid group allows for straightforward derivatization through reactions like esterification and amidation, enabling its incorporation into larger, more complex molecules.[1] The methyl group at the 3-position influences the molecule's electronic distribution, reactivity, and solubility.[1]

Diagram 1: Chemical Structure of this compound

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally defined by its physicochemical properties. These parameters govern its reactivity, solubility, and bioavailability, directly impacting its handling, reaction conditions, and potential as a drug scaffold. The properties of this compound are summarized below.

| Property | Value / Description | Source |

| CAS Number | 66975-83-5 | [1] |

| Molecular Formula | C₅H₅NO₂S | [1][6] |

| Molecular Weight | 143.17 g/mol | [1][6] |

| Appearance | Beige solid | [1] |

| Melting Point | Experimental data for this specific isomer is not readily available. Data for related isomers, such as 2-methyl-1,3-thiazole-5-carboxylic acid (209 °C) and 4-methylthiazole-5-carboxylic acid (287 °C, dec.), should not be used interchangeably.[7] | N/A |

| Solubility | Expected to have enhanced solubility in polar solvents (e.g., alcohols, DMSO, DMF) due to the hydrogen-bonding capability of the carboxylic acid group.[1] Limited solubility in non-polar solvents. | [1] |

| Acidity (pKa) | Specific experimental pKa value is not available in the reviewed literature. As a carboxylic acid, it is acidic. The electron-withdrawing nature of the thiazole ring is expected to result in a pKa value lower than that of a typical aliphatic carboxylic acid (pKa ~4-5). | N/A |

| Lipophilicity (XLogP3) | 1.2 (Computed) | [6] |

Acidity and Solubility: An Expert's Perspective

The carboxylic acid moiety is the primary determinant of the compound's acidity and aqueous solubility. The ability of the -COOH group to donate a proton (H⁺) makes the molecule an acid. The stability of the resulting carboxylate conjugate base is enhanced by the electron-withdrawing character of the adjacent 1,2-thiazole ring, which suggests it is a moderately strong organic acid.

This acidity directly influences its solubility profile. In neutral or acidic aqueous media (pH < pKa), the compound exists predominantly in its neutral, less soluble form. As the pH increases above its pKa, it deprotonates to form the more polar and significantly more water-soluble carboxylate salt. This pH-dependent solubility is a critical consideration in designing reaction conditions, particularly for aqueous workups, and in pharmaceutical formulation where dissolution rates are key. The moderate polarity, as indicated by the computed XLogP3 value of 1.2, suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for drug candidates.[1][6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the expected spectral characteristics for this compound based on its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. For a carboxylic acid, two features are exceptionally diagnostic.[8][9]

-

O-H Stretch: A very broad and strong absorption is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[8][9]

-

C=O Stretch: A sharp, strong absorption peak is expected between 1710-1760 cm⁻¹. Its exact position can indicate whether the acid exists as a hydrogen-bonded dimer (~1710 cm⁻¹) or a free monomer (~1760 cm⁻¹).[8][9]

-

Other Vibrations: Additional peaks corresponding to the C=N and C=C stretching of the thiazole ring would be observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

-COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically around 12 δ. The chemical shift can vary with concentration and solvent due to changes in hydrogen bonding.[8][9]

-

Thiazole Proton: A singlet corresponding to the proton at the C4 position of the thiazole ring.

-

-CH₃ Protons: A singlet for the three equivalent protons of the methyl group, likely appearing in the 2-3 δ range.

-

-

¹³C NMR:

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (143.16). High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₅H₅NO₂S. Common fragmentation patterns may include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocol: Determination of pKa via Potentiometric Titration

To ensure trustworthy and reproducible data, a self-validating protocol is essential. The following method for pKa determination includes system suitability checks and precise measurement steps.

Rationale: Potentiometric titration is the gold-standard method for pKa determination. It relies on monitoring the change in pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Diagram 2: Workflow for pKa Determination

Step-by-Step Methodology:

-

Reagent and Sample Preparation:

-

Accurately weigh approximately 15-20 mg of this compound.

-

Dissolve the sample in 50 mL of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the apparent pKa (pKa*) must be reported along with the solvent composition.

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

-

-

Instrumentation and Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Ensure the electrode is clean and functioning correctly. The system is validated if the meter reads the buffer values within ±0.02 pH units.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or auto-titrator.

-

Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis and pKa Calculation:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

To accurately determine the equivalence point (Vₑ), calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence point is the peak of the first derivative plot or the zero-crossing of the second derivative plot.

-

Determine the half-equivalence point (Vₑ/2).

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

-

Perform the experiment in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

-

Applications and Significance in Research

This compound is not just a chemical curiosity; it is a strategic tool for synthetic and medicinal chemists.

-

Pharmaceutical Scaffolding: The thiazole ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and π-π stacking with biological targets.[4] This compound provides a direct entry point for attaching this valuable scaffold to other molecules via its carboxylic acid handle. It is a key intermediate in the synthesis of more complex pharmaceutical compounds.[10]

-

Versatile Chemical Intermediate: The carboxylic acid can be readily converted into esters, amides, acid chlorides, and other functional groups, making it a highly versatile building block for creating libraries of compounds for screening in drug discovery and agrochemical research.[1][2]

-

Materials Science: Heterocyclic compounds are also used in the development of specialty polymers and materials with enhanced thermal stability or specific electronic properties.[2]

Conclusion

This compound is a valuable heterocyclic compound characterized by its acidic nature, moderate polarity, and the presence of the biologically relevant thiazole moiety. While specific experimental data for some properties like melting point and pKa are not widely published, its characteristics can be reliably predicted from its structure and confirmed using standard analytical techniques. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, analyze, and utilize this compound as a strategic building block in the advancement of pharmaceutical and chemical sciences.

References

- 1. CAS 66975-83-5: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. kuey.net [kuey.net]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 6. This compound | C5H5NO2S | CID 274092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

3-Methyl-1,2-thiazole-5-carboxylic acid CAS number and identifiers

<Technical Guide: 3-Methyl-1,2-thiazole-5-carboxylic acid

A Comprehensive Overview for Chemical and Pharmaceutical Research

Abstract

This technical guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, established synthesis methodologies, and diverse applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of numerous biologically active compounds.[1][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] this compound, as a substituted thiazole, represents a key building block for the synthesis of novel chemical entities with tailored biological functions.

Core Identifiers and Chemical Properties

Accurate identification and characterization are paramount in chemical research. This section provides the essential identifiers and physicochemical properties of this compound.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is the foundation of scientific reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 10253-12-0 | --INVALID-LINK-- |

| PubChem CID | 274092 | --INVALID-LINK-- |

| Molecular Formula | C5H5NO2S | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings and biological systems.

| Property | Value |

| Molecular Weight | 143.16 g/mol [5] |

| Appearance | Solid[6] |

| Melting Point | 287 °C (decomposes) |

| Solubility | Soluble in DMSO[7] |

| pKa (Conjugate Acid) | 2.5 (for the thiazole ring)[3] |

Synthesis and Characterization

The synthesis of this compound and its derivatives is a topic of ongoing research. Several synthetic routes have been developed, often leveraging the principles of heterocyclic chemistry.

General Synthetic Strategies

The construction of the thiazole ring is typically achieved through condensation reactions. One common approach involves the reaction of a thioamide with an α-halocarbonyl compound, a method known as the Hantzsch thiazole synthesis. Variations of this method, along with other novel synthetic strategies, are continually being explored to improve yields and introduce diverse functionalities.[1] For instance, some syntheses may start from ethyl 2-amino-4-methylthiazole-5-carboxylate and proceed through several steps to yield the desired carboxylic acid derivative.[1]

Below is a generalized workflow for the synthesis of thiazole derivatives, illustrating the key stages from starting materials to the final product.

Caption: Generalized synthetic workflow for thiazole-5-carboxylic acids.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are instrumental in confirming the presence of the methyl group, the thiazole ring protons, and the carboxylic acid moiety. Chemical shifts provide valuable information about the electronic environment of each nucleus. For similar thiazole derivatives, characteristic signals for the thiazole ring protons are observed between 7.27 and 8.77 ppm in 1H NMR, indicating the aromatic nature of the ring.[3]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the carbonyl (C=O) of the carboxylic acid and the C=N and C-S bonds of the thiazole ring.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a common feature in many approved drugs.[1] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

-

Anticancer Agents: Thiazole derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[4] The carboxylic acid functionality can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships (SAR) and optimize binding to target proteins.[4]

-

Antimicrobial Agents: The thiazole ring is a component of some antibiotics. Novel derivatives of this compound are being synthesized and evaluated for their activity against resistant bacterial and fungal strains.[7]

-

Enzyme Inhibitors: The structural and electronic properties of the thiazole ring allow it to interact with the active sites of various enzymes. This has led to the development of thiazole-based inhibitors for targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation.

The following diagram illustrates the central role of this compound as a scaffold in the development of various therapeutic agents.

Caption: Drug discovery applications of this compound.

Materials Science

The thiazole ring can also be incorporated into polymers and other materials to impart specific properties. The carboxylic acid group provides a convenient handle for polymerization or for grafting onto surfaces.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard Identification

Based on available safety data sheets for similar compounds, this compound may cause skin, eye, and respiratory irritation.[8][9][10]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8][10] If dust is generated, use a NIOSH-approved respirator.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both academic and industrial research. Its established role as a key building block in the synthesis of medicinally important molecules, coupled with its potential applications in materials science, ensures its continued relevance. This guide has provided a comprehensive overview of its core identifiers, properties, synthesis, applications, and safety considerations, serving as a foundational resource for scientists and researchers.

References

- 1. kuey.net [kuey.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

3-Methyl-1,2-thiazole-5-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 3-Methyl-1,2-thiazole-5-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. Thiazole derivatives are recognized as crucial structural motifs in medicinal chemistry, demonstrating a wide array of biological activities.[1] This document details the fundamental physicochemical properties of this compound, including its molecular formula and weight. Furthermore, it outlines a representative synthetic pathway and a robust analytical workflow for its characterization, grounded in established chemical principles. The guide concludes with a discussion of its applications as a versatile building block in drug discovery and materials science, leveraging the unique reactivity of its thiazole core and carboxylic acid functional group.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in the field of medicinal chemistry.[1] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and synthetic pharmaceuticals underscores its versatile role in molecular design. The structural rigidity of the thiazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an ideal framework for developing potent and selective therapeutic agents. Thiazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This compound is a specific derivative that combines this valuable heterocyclic core with two key functional groups: a methyl group at the 3-position and a carboxylic acid at the 5-position. The methyl group can influence the molecule's electronic properties and steric profile, while the carboxylic acid serves as a highly versatile chemical handle for further synthetic modifications, such as amidation or esterification, making it an invaluable intermediate in the synthesis of more complex molecules.[4]

Physicochemical Properties and Identifiers

The foundational step in utilizing any chemical compound is a thorough understanding of its basic properties. This compound is characterized by a specific molecular structure that dictates its chemical behavior and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂S | [4][5][6] |

| Molecular Weight | 143.16 g/mol | [4] |

| CAS Number | 66975-83-5 | [4][5] |

| Appearance | Beige solid | [4] |

| InChI | InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | [4][6] |

| SMILES | Cc1cc(C(=O)O)sn1 | [4] |

| PubChem CID | 274092 | [5] |

A Representative Synthetic Pathway

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a robust pathway can be designed based on well-established principles of heterocyclic chemistry. The following workflow represents a logical and chemically sound approach to its synthesis, providing insights into the causality behind each step.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of Thiopropionamide

-

To a solution of propionamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Lawesson's reagent is a highly effective thionating agent, replacing the carbonyl oxygen with sulfur. Toluene is used as a high-boiling, non-reactive solvent suitable for this transformation.

-

-

Cool the reaction mixture, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure to yield crude thiopropionamide.

Step 2: Cyclocondensation to form the Thiazole Ring

-

Dissolve thiopropionamide (1.0 eq) in ethanol.

-

Add ethyl bromopyruvate (1.0 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Causality: This step is a variation of the Hantzsch thiazole synthesis. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-halo ester. A subsequent intramolecular condensation and dehydration yield the aromatic thiazole ring. Ethanol serves as a polar protic solvent that facilitates the reaction.

-

-

After cooling, neutralize the mixture and concentrate to obtain the crude ester, ethyl 3-methyl-1,2-thiazole-5-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Causality: Saponification is the base-catalyzed hydrolysis of the ethyl ester to its corresponding carboxylate salt. THF is used as a co-solvent to ensure miscibility of the organic ester in the aqueous base.

-

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is ~2-3.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Workflow for Quality Assurance

Verifying the identity and purity of the final compound is a critical, self-validating step in any synthesis. A multi-technique approach ensures the highest level of confidence in the material's quality.

Caption: Standard analytical workflow for compound validation.

Key Characterization Methodologies

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A pure sample should exhibit a single major peak.

-

Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For this compound (143.16 g/mol ), one would expect to see a molecular ion peak [M+H]⁺ at approximately m/z 144.01 or [M-H]⁻ at m/z 142.00.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals would include a singlet for the methyl group (CH₃), a singlet for the proton on the thiazole ring, and a broad singlet for the acidic proton of the carboxylic acid.

-

¹³C NMR: Confirms the carbon framework of the molecule. Distinct signals for the five unique carbons (methyl, two sp² ring carbons, carboxyl, and the carbon at the N=C-S junction) are expected.[7]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups. Key vibrational stretches to observe would be a strong C=O stretch for the carboxylic acid and a broad O-H stretch.[7]

Applications in Research and Drug Development

The utility of this compound stems from its identity as a functionalized heterocyclic building block. Its structure is a valuable starting point for creating diverse chemical libraries for screening in drug discovery programs.

-

Versatile Chemical Intermediate: The carboxylic acid group is readily converted into a wide range of other functional groups, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, a common strategy in the development of novel pharmaceuticals and agrochemicals.[4][8]

-

Scaffold for Bioactive Molecules: The thiazole core is a well-established pharmacophore. By using this compound as a scaffold, medicinal chemists can synthesize novel derivatives to target a variety of biological pathways. Published research on related thiazole carboxamides has demonstrated their potential as c-Met kinase inhibitors for cancer treatment and as COX inhibitors with anti-inflammatory and anticancer properties.[2][9]

-

Fragment-Based Drug Discovery: In fragment-based screening, small, low-complexity molecules like this one are screened for weak binding to a biological target. Positive hits can then be elaborated or linked together to build a more potent drug candidate. The defined vector for modification (the carboxylic acid) makes it an ideal fragment for such campaigns.

Conclusion

This compound represents more than just its molecular formula and weight. It is a highly valuable heterocyclic building block, embodying the chemical potential of the thiazole scaffold. Its straightforward, albeit representative, synthesis and well-defined structure make it an accessible and powerful tool for researchers in organic synthesis, medicinal chemistry, and materials science. As the demand for novel and effective small molecules continues to grow, the strategic application of such versatile intermediates will be paramount to innovation and discovery.

References

- 1. kuey.net [kuey.net]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 66975-83-5: this compound [cymitquimica.com]

- 5. This compound | C5H5NO2S | CID 274092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H5NO2S) [pubchemlite.lcsb.uni.lu]

- 7. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 3-Methyl-1,2-thiazole-5-carboxylic Acid and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] This five-membered heterocycle, containing sulfur and nitrogen, is integral to both natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs.[1][2] This guide focuses on a specific, synthetically versatile member of this family: 3-Methyl-1,2-thiazole-5-carboxylic acid . While the parent molecule itself is primarily a building block, its true pharmacological potential is unlocked through chemical modification, particularly at the C5-carboxylic acid position. We will explore the synthesis of its derivatives and delve into their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols.

The Core Scaffold: this compound

The structure of this compound (PubChem CID: 274092) features a 1,2-thiazole (isothiazole) ring substituted with a methyl group at position 3 and a carboxylic acid at position 5.[3] The carboxylic acid moiety is a critical functional handle, providing a reactive site for the synthesis of a diverse library of derivatives, such as amides and esters. This process of derivatization is fundamental to modulating the molecule's physicochemical properties (e.g., lipophilicity, solubility) and its interaction with biological targets.

The diagram below illustrates the fundamental principle of creating a chemical library from the parent acid, a common and effective strategy in lead optimization for drug discovery.

References

An In-Depth Technical Guide to Investigating Potential Therapeutic Targets for 3-Methyl-1,2-thiazole-5-carboxylic acid

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1] This guide focuses on a specific, yet underexplored analogue, 3-Methyl-1,2-thiazole-5-carboxylic acid, and delineates a strategic, multi-pronged approach to identify and validate its potential therapeutic targets. While direct biological data for this specific compound is sparse, the extensive pharmacological activities of related thiazole derivatives provide a robust foundation for hypothesizing its mechanism of action.[2][3] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a logical framework, detailed experimental protocols, and the causal reasoning behind strategic choices in the target discovery cascade. We will explore potential target classes including protein kinases, nuclear factors, and enzymes involved in metabolic and proliferative pathways, grounded in the well-documented anticancer, anti-inflammatory, and antimicrobial activities of the broader thiazole family.[4][5]

Introduction to this compound: A Molecule of Untapped Potential

This compound is a small heterocyclic compound featuring the aromatic thiazole ring.[6] This five-membered ring, containing both sulfur and nitrogen, is a key structural motif in a variety of bioactive molecules, including the essential vitamin B1 (thiamine).[7] The versatility of the thiazole scaffold allows it to serve as a pharmacophore, a bioisosteric replacement for other functional groups, or a rigid spacer to orient other functionalities, thereby influencing the molecule's physicochemical properties and pharmacokinetic profile.[1]

While many thiazole derivatives have been extensively studied, this compound itself remains a frontier molecule. Its structure, featuring a carboxylic acid group at the 5-position and a methyl group at the 3-position, presents unique opportunities for interaction with biological macromolecules. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor or engage in ionic interactions, while the methyl group can occupy small hydrophobic pockets within a target protein's binding site.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole nucleus is a recurring motif in a multitude of clinically approved drugs, validating its utility in targeting a wide array of diseases.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][3]

| Pharmacological Activity | Examples of Thiazole-Containing Agents | General Mechanism/Target Class |

| Anticancer | Dasatinib, Tiazofurin, Ixabepilone | Kinase inhibition, Antimetabolite, Tubulin stabilization |

| Anti-HIV | Ritonavir | Protease inhibition |

| Antifungal | Ravuconazole | Ergosterol synthesis inhibition |

| Anti-inflammatory | Meloxicam, Fanetizole | COX-2 inhibition |

| Antiparasitic | Nitazoxanide | Inhibition of pyruvate:ferredoxin oxidoreductase |

| Antidiabetic | --- | Modulation of metabolic pathways |

This impressive range of activities strongly suggests that the thiazole ring is adept at interacting with a diverse set of protein targets. The key to unlocking the potential of this compound lies in systematically exploring these established target classes.

Hypothesized Therapeutic Targets and Pathways

Based on the established bioactivity of structurally related thiazole compounds, we can postulate several high-priority target classes for this compound. The anticancer field is particularly rich with thiazole-based inhibitors, making this a logical starting point for investigation.[4][8]

Target Class I: Protein Kinases in Oncology

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The drug Dasatinib, a potent kinase inhibitor with a central thiazole ring, exemplifies the potential of this scaffold to target the ATP-binding pocket of kinases.[1] Thiazole derivatives have been specifically associated with the inhibition of pathways like PI3K/Akt/mTOR.[4][9]

Rationale for Investigation: The planar, aromatic nature of the thiazole ring can facilitate π-stacking interactions with aromatic residues in the kinase hinge region, while the substituents provide opportunities for specific hydrogen bonds and hydrophobic interactions.

Primary Putative Targets:

-

PI3K/Akt/mTOR Pathway Kinases: These are central to cell growth, proliferation, and survival.

-

c-Met Kinase: A receptor tyrosine kinase implicated in cell motility, invasion, and metastasis.[10]

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.

Caption: A tiered experimental workflow for target identification and validation.

Protocol: Affinity Chromatography-Mass Spectrometry for Unbiased Target Identification

This protocol aims to identify proteins from a cell lysate that directly bind to this compound.

Causality: This method is chosen for its unbiased nature. By immobilizing the compound of interest and passing a complex protein mixture over it, we can isolate only those proteins that have a physical affinity for the compound. This directly identifies potential binding partners without prior assumptions.

Methodology:

-

Immobilization:

-

Synthesize an analogue of this compound with a linker arm (e.g., an amino-hexyl linker attached to the carboxylic acid via an amide bond).

-

Covalently couple the linker-modified compound to NHS-activated sepharose beads.

-

Prepare control beads with the linker alone to identify non-specific binders.

-

-

Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line sensitive to other thiazole derivatives) and harvest cells.

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the compound-coupled beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute bound proteins using a competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., urea-based).

-

Perform an in-solution or on-bead tryptic digest of the eluted proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a protein database (e.g., UniProt) to identify the proteins from the peptide fragmentation patterns.

-

-

Data Analysis:

-

Compare the list of proteins identified from the compound-coupled beads to the control beads.

-

Prioritize proteins that are significantly enriched in the compound sample for further validation.

-

Self-Validation: The use of control beads is a critical self-validating step. A true binding partner should be highly enriched or exclusively present in the experimental sample compared to the control. Competitive elution with the free compound further validates the specificity of the interaction.

Protocol: Surface Plasmon Resonance (SPR) for Biophysical Characterization

This protocol measures the direct binding kinetics and affinity between a purified candidate protein and the compound.

Causality: Following the identification of a putative target (e.g., a protein kinase) from the affinity pulldown, SPR provides quantitative, real-time data on the interaction. It measures the association rate (ka), dissociation rate (kd), and calculates the equilibrium dissociation constant (KD), which is a direct measure of binding affinity. This confirms a direct, physical interaction and quantifies its strength.

Methodology:

-

Chip Preparation:

-

Immobilize the purified candidate protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low-to-moderate immobilization density to avoid mass transport limitations.

-

A reference flow cell should be activated and blocked without protein immobilization to allow for reference subtraction.

-

-

Analyte Preparation:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected KD (e.g., from 0.1x to 10x the expected KD). Include a buffer-only (zero analyte) injection.

-

-

Binding Analysis:

-

Inject the analyte solutions over the protein and reference flow cells at a constant flow rate.

-

Monitor the change in refractive index (measured in Response Units, RU) over time. This includes an association phase (analyte injection) and a dissociation phase (buffer flow).

-

-

Data Processing:

-

Double-reference subtract the data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection.

-

-

Kinetic Modeling:

-

Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine ka, kd, and KD.

-

Self-Validation: The quality of the data is self-validating through several checks. The fit of the kinetic model to the experimental data (indicated by a low Chi-squared value) should be robust across multiple analyte concentrations. A clear dose-response relationship should be observed, where higher concentrations of the analyte result in a higher binding signal.

Conclusion and Future Directions

The therapeutic potential of this compound is strongly suggested by the extensive and diverse bioactivities of the thiazole chemical class. This guide proposes a rational and systematic pathway for elucidating its specific molecular targets. By initiating with unbiased discovery techniques like affinity chromatography and progressing to rigorous biophysical and cellular validation assays, researchers can effectively deconvolve its mechanism of action. The identification of a validated target is the pivotal first step in a larger drug development campaign, paving the way for structure-activity relationship (SAR) studies, lead optimization for improved potency and selectivity, and eventual preclinical evaluation in relevant disease models. The journey from a promising scaffold to a novel therapeutic is complex, but it begins with the foundational principles of target identification outlined herein.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5H5NO2S | CID 274092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kuey.net [kuey.net]

- 8. Thiazole in the targeted anticancer drug discovery. | Semantic Scholar [semanticscholar.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Enduring Versatility of the Isothiazole Scaffold

An In-Depth Technical Guide to Isothiazole Compounds: Synthesis, Reactivity, and Applications in Drug Discovery

The realm of heterocyclic chemistry is vast and ever-expanding, yet certain core structures consistently emerge as privileged scaffolds in the design of functional molecules. Among these, the isothiazole ring system—a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms—holds a place of distinction. Its unique electronic properties, stemming from the electronegativity of the heteroatoms and their 1,2-relationship, impart a remarkable versatility that has been exploited across a multitude of scientific disciplines.[1][2] From life-saving pharmaceuticals to advanced materials, the isothiazole nucleus serves as a cornerstone for innovation.

This technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of isothiazole compounds. It is not merely a recitation of facts but a synthesis of foundational principles, modern synthetic strategies, and field-proven applications. As a senior application scientist, my objective is to not only present the "what" but to elucidate the "why"—the underlying chemical logic that drives the synthesis, reactivity, and biological activity of these fascinating molecules. We will delve into the causality behind experimental choices, explore the self-validating nature of robust protocols, and ground our discussion in authoritative, verifiable references.

The Isothiazole Core: Structure and Intrinsic Properties

Isothiazole, or 1,2-thiazole, is a planar, aromatic heterocycle with the molecular formula C₃H₃NS.[3] The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic landscape that governs its reactivity and interactions with biological targets. The lone pair of electrons on the sulfur atom participates in the aromatic system, while the nitrogen atom's lone pair is generally available for protonation.[4] This electronic arrangement makes the isothiazole ring relatively stable yet susceptible to a range of chemical transformations. Isothiazole itself is a colorless liquid with a pyridine-like odor, but its substituted derivatives encompass a vast chemical space with diverse physical and chemical properties.[5]

The Art and Science of Isothiazole Synthesis

The construction of the isothiazole ring is a testament to the ingenuity of synthetic organic chemists. A variety of strategies have been developed, each with its own merits and applications. The choice of synthetic route is often dictated by the desired substitution pattern on the isothiazole nucleus.

Key Synthetic Strategies: A Mechanistic Overview

Several powerful methods for the synthesis of isothiazoles have been established, with the following being among the most significant:

-

(4+1) Heterocyclization: This approach involves the reaction of a four-atom component containing a carbon-carbon double or triple bond and two other atoms with a single-atom reagent that provides the fifth atom of the ring. A prominent example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate, where the β-ketodithioester provides a four-atom fragment and the ammonium acetate serves as the nitrogen source.[1]

-

(3+2) Heterocyclization: This strategy involves the combination of a three-atom and a two-atom fragment to construct the five-membered ring. For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate, which acts as a donor of the N-S fragment, to yield 4-arylisothiazoles.[6]

-

Intramolecular Cyclization: In this approach, a linear precursor containing all the necessary atoms is cyclized to form the isothiazole ring. A common method is the oxidative cyclization of 3-aminopropenethiones.[6]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

This protocol provides a detailed, step-by-step methodology for a common and versatile (4+1) heterocyclization reaction. The rationale for this choice lies in its operational simplicity, use of readily available starting materials, and the ability to generate a diverse library of 3,5-disubstituted isothiazoles.

Objective: To synthesize a 3,5-disubstituted isothiazole via the reaction of a β-ketodithioester with ammonium acetate.

Materials:

-

β-Ketodithioester (1.0 eq)

-

Ammonium acetate (NH₄OAc) (2.0 eq)

-

Ethanol (or an appropriate aqueous solvent system)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the β-ketodithioester (1.0 eq) and ammonium acetate (2.0 eq).

-

Solvent Addition: Add ethanol to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,5-disubstituted isothiazole.

Self-Validation: The success of this protocol is validated by the formation of the desired product, which can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the final compound should be assessed by HPLC or elemental analysis.

Visualization of a Key Synthetic Pathway

The following diagram illustrates the (4+1) heterocyclization for the synthesis of 3,5-disubstituted isothiazoles.

Caption: (4+1) Annulation for Isothiazole Synthesis.

Reactivity of the Isothiazole Ring: A Chemist's Perspective

The isothiazole ring exhibits a rich and varied reactivity profile, making it a versatile building block in organic synthesis. Its reactions can be broadly categorized into electrophilic substitutions, nucleophilic reactions, and ring-opening transformations.

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the nitrogen atom, the isothiazole ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, reactions such as halogenation, nitration, and sulfonation can be achieved under specific conditions. The position of substitution is influenced by the directing effects of existing substituents and the reaction conditions.

Mechanism of Electrophilic Bromination:

-

Activation of Bromine: In the presence of a Lewis acid catalyst (e.g., FeBr₃), bromine is polarized, generating a more potent electrophile.

-

Nucleophilic Attack: The π-system of the isothiazole ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the isothiazole ring and yielding the brominated product.

Caption: Mechanism of Electrophilic Bromination.

Nucleophilic Reactions and Ring Opening

The isothiazole ring can be susceptible to nucleophilic attack, particularly at the sulfur atom, especially in the case of isothiazolium salts.[7] This can lead to ring-opening reactions, providing a pathway to acyclic compounds that can be useful synthetic intermediates. The quaternization of the nitrogen atom in isothiazolium salts significantly enhances the electrophilicity of the ring, making it more prone to attack by nucleophiles such as hydroxide ions or other strong nucleophiles.

Applications of Isothiazole Compounds: From Bench to Bedside and Beyond

The unique chemical properties of the isothiazole scaffold have led to its incorporation into a wide array of biologically active molecules and functional materials.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][2]

Anticancer Activity: Numerous isothiazole-containing compounds have been synthesized and evaluated for their potential as anticancer agents. They have been shown to target various cellular pathways involved in cancer progression. For instance, some derivatives act as inhibitors of histone deacetylases (HDACs) or Aurora kinases, both of which are crucial targets in cancer therapy.[3]

Quantitative Data on Anticancer Activity: The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of isothiazole derivatives against human breast cancer (MCF-7) and human lung cancer (A549) cell lines.

| Compound | R¹ | R² | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | Reference |

| 4a | H | H | >100 | >100 | [2] |

| 4b | Cl | H | 69.2 | 85.1 | [2] |

| 4c | OCH₃ | H | 55.3 | 62.8 | [2] |

| 6a | H | CH₃ | 25.43 | 31.22 | [7] |

| 6b | Cl | CH₃ | 12.87 | 18.94 | [7] |

| 6c | OCH₃ | CH₃ | 19.13 | 15.69 | [7] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol details the MTT assay, a colorimetric method for assessing cell viability and the cytotoxic effects of potential drug candidates.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an isothiazole compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Isothiazole compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isothiazole compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Self-Validation: The reliability of the assay is ensured by including appropriate controls (vehicle and blank), running replicates for each concentration, and ensuring a good dose-response curve.

Case Study: Ziprasidone - An Isothiazole-Based Antipsychotic

Ziprasidone is an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[8] Its therapeutic efficacy is attributed to its unique pharmacological profile, which involves antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[9] The antagonism of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the blockade of 5-HT₂A receptors may contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects.[8]

Caption: Ziprasidone's Mechanism of Action.

Anti-inflammatory Activity: Certain isothiazole derivatives have shown significant anti-inflammatory properties. For example, some 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides have demonstrated potent activity in carrageenan-induced edema models.[10]

Agrochemicals: Protecting Crops with Isothiazole Chemistry

The biological activity of isothiazoles extends to the agricultural sector, where they are utilized as fungicides and herbicides. Their ability to interfere with essential biological processes in fungi and weeds makes them valuable tools for crop protection.[11]

Conclusion and Future Perspectives

The isothiazole scaffold continues to be a fertile ground for chemical and biological exploration. Its synthetic accessibility, diverse reactivity, and proven track record in medicinal and agricultural applications ensure its continued relevance. Future research in this area is likely to focus on the development of more selective and potent isothiazole-based therapeutics, the exploration of novel applications in materials science, and the discovery of new, more sustainable synthetic methodologies. As our understanding of the intricate interplay between chemical structure and biological function deepens, the isothiazole ring is poised to remain a key player in the ongoing quest for innovative molecular solutions to global challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lawesson's Reagent [organic-chemistry.org]

A Technical Guide to Early-Stage Research Involving 3-Methyl-1,2-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational aspects of early-stage research involving 3-Methyl-1,2-thiazole-5-carboxylic acid. The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This document serves as a roadmap for researchers initiating projects with this specific molecule, covering its synthesis, characterization, and potential applications in drug discovery. The guide emphasizes the rationale behind experimental design and provides adaptable protocols for synthesis and preliminary biological screening, thereby enabling a robust and efficient research workflow.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur in a 1,2-relationship, is a cornerstone in the development of therapeutic agents.[3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. Derivatives of isothiazole have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][4]

This compound, in particular, presents an intriguing starting point for fragment-based drug discovery and lead optimization campaigns. The methyl group at the 3-position can influence the electronic nature and steric profile of the molecule, while the carboxylic acid at the 5-position provides a handle for further chemical modification and can act as a key interacting moiety with biological targets.

Synthesis and Characterization of this compound

A reliable synthetic route to this compound is crucial for any research program. While a direct, one-pot synthesis may not be extensively documented, a plausible and adaptable multi-step synthesis can be devised based on established isothiazole chemistry.

Proposed Synthetic Pathway

The proposed synthesis involves the cyclization of a β-iminothioamide, a method that has been successfully employed for the preparation of related 5-amino-3-methylisothiazoles.[5] Subsequent functional group transformation from the amino group to a carboxylic acid is a feasible strategy.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 5-Amino-3-methylisothiazole [5]

-

Prepare a solution of an oxidizing agent, such as chloramine-T or potassium persulfate, in an appropriate solvent (e.g., water or a buffered aqueous solution).

-

Slowly add β-iminothiobutyramide to the stirred solution of the oxidizing agent at a controlled temperature (typically between 0-25 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-amino-3-methylisothiazole.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-Cyano-3-methylisothiazole (via Sandmeyer Reaction)

-

Dissolve 5-amino-3-methylisothiazole in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or gas evolution).

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography.